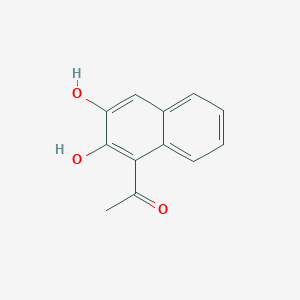![molecular formula C12H11N3 B11899156 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and reduction steps .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for industrial applications to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring but differ in the fused ring system, leading to different biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring but differ in the fused ring system, affecting their chemical properties and applications.
Uniqueness
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H11N3/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12/h1-5,7,13H,6,8H2 |
InChIキー |
SWWCXJBPXRJTLR-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)

![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)



![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)


![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)

![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
